molecular formula C6H5BrN4O B2730223 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 1548785-02-9

6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B2730223
CAS No.: 1548785-02-9
M. Wt: 229.037
InChI Key: MCLSMIYJTGJQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a bromine atom at position 6 and a methoxy group at position 2. The bromine substituent enhances electrophilicity and may improve binding affinity in biological systems, while the methoxy group influences electronic effects and solubility.

Properties

IUPAC Name

6-bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-12-6-9-5-8-2-4(7)3-11(5)10-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLSMIYJTGJQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(C=NC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is typically carried out in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis offers a scalable and efficient approach for industrial applications. This method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, often in the presence of a base or under microwave irradiation .

Major Products Formed

The major products formed from these reactions include substituted triazolopyrimidines and fused heterocyclic compounds, which can exhibit various biological activities .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H5BrN4O
  • Molecular Weight : Approximately 213.04 g/mol

The compound's reactivity is influenced by the presence of the bromine atom and nitrogen atoms in its triazole and pyrimidine rings. This allows for various substitution reactions, making it a versatile scaffold for further chemical modifications.

Biological Activities

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant biological activities:

  • Anticancer Properties : Compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways such as ERK and AKT. For example, studies demonstrate that certain derivatives can induce apoptosis in cancer cells, positioning them as potential anticancer agents.
  • Antibacterial and Antiviral Activities : The structural features of 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine suggest that it may possess antibacterial and antiviral properties. This is supported by findings that other triazolo-pyrimidine derivatives have demonstrated efficacy against a range of pathogens.

Medicinal Chemistry Applications

The primary applications of this compound are in:

  • Drug Development : Its derivatives are being explored for their potential as anticancer agents due to their ability to inhibit tumor growth. Additionally, they may serve as templates for developing new antibiotics or antiviral drugs owing to their diverse biological activities .
  • Targeting Multidrug Resistance : Research has highlighted the potential of triazolo[1,5-a]pyrimidine derivatives in overcoming multidrug resistance in cancer therapy. For instance, WS-898, a derivative of this class, has been identified as an effective inhibitor of P-glycoprotein (ABCB1), which is known to mediate drug resistance in cancer cells .

Synthesis and Derivative Exploration

Several synthetic routes have been developed for producing this compound. The ability to modify its structure through nucleophilic substitutions opens avenues for creating novel compounds with enhanced biological activities.

Comparison with Related Compounds

Compound NameStructural FeaturesNotable Activities
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidineSimilar triazole-pyrimidine structure with a methyl groupAnticancer activity
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidinePhenyl substitution at position 5Potent LSD1 inhibitor
Indole derivatives of [1,2,4]triazolo[1,5-a]pyrimidinesIndole fused with triazolo-pyrimidineAnticancer properties through ERK pathway inhibition

The unique halogenation and methoxylation patterns of this compound may influence its biological activity compared to other derivatives.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Data

Property 6-Bromo-2-methoxy derivative (Hypothetical) 6-Bromo-2-methyl (CAS 1250444-41-7) 7-Chloro-5-methyl (CAS 24415-66-5)
Molecular Formula C6H5BrN4O C6H5BrN4 C6H5ClN4
Molecular Weight 229.04 g/mol 213.03 g/mol 168.58 g/mol
LogP (Predicted) ~1.5 (moderate lipophilicity) ~2.0 ~1.8
Solubility Moderate in DMSO/water Low in water Low in water

Key Insights :

  • The methoxy group reduces LogP compared to methyl, improving aqueous solubility for drug delivery .

Biological Activity

6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a triazole ring fused to a pyrimidine ring, with significant substituents that may enhance its pharmacological properties. The following sections will discuss its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₅BrN₄O
  • Molecular Weight : 229.04 g/mol
  • CAS Number : 1548785-02-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it acts as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in the regulation of immune responses. The compound's unique substitution pattern enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against several cancer cell lines:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
  • Key Findings :
    • The compound exhibited potent antiproliferative activity with IC₅₀ values indicating effectiveness in inhibiting cell growth.
    • Mechanistic studies revealed that it induces apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways by elevating reactive oxygen species (ROS) levels and modulating apoptosis-related proteins such as Bax and Bcl-2 .
Cell LineIC₅₀ Value (μM)Mechanism of Action
MGC-8030.96Induces G0/G1 phase arrest and apoptosis
HCT-1169.58Inhibits ERK signaling pathway
MCF-713.1Induces cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer properties, derivatives of the triazolo[1,5-A]pyrimidine class have demonstrated significant anti-inflammatory effects. Some studies have shown that certain derivatives can inhibit COX-2 activity effectively, making them potential candidates for treating inflammatory conditions .

Case Studies

A notable study focused on the synthesis and evaluation of various derivatives of triazolo[1,5-A]pyrimidines. Among these derivatives, one compound (H12) showed exceptional antiproliferative activity against multiple cancer cell lines and was more potent than standard chemotherapeutic agents like 5-Fluorouracil (5-Fu). The study concluded that these compounds could serve as valuable templates for developing new anticancer agents .

Q & A

Basic: What are the common synthetic routes for 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine?

The compound is typically synthesized via condensation reactions using 5-amino-1,2,4-triazole as a key precursor. A multi-component approach involving aldehydes and bifunctional synthons (e.g., ethyl 3-oxo hexanoate) under catalytic conditions (e.g., DMF) is efficient, yielding triazolopyrimidine derivatives in high purity . Bromination at the 6-position can be achieved using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents. Post-synthetic methoxylation at the 2-position often employs nucleophilic substitution with methoxide ions under reflux conditions.

Advanced: How can reaction conditions be optimized for regioselective bromination in triazolopyrimidine derivatives?

Regioselectivity in bromination is influenced by electronic and steric factors. For 6-bromo derivatives, using NBS in dimethylformamide (DMF) at 0–5°C minimizes side reactions. Monitoring via TLC or UPLC-MS ensures precise control. In cases of competing substitution, protecting groups (e.g., tert-butoxycarbonyl) on the triazole ring can direct bromination to the pyrimidine moiety. Post-reaction characterization with 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS is critical to confirm regiochemistry .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • 1H^{1}\text{H} NMR : Distinct aromatic proton signals (δ 7.8–8.9 ppm for triazole and pyrimidine protons) and methoxy group singlet (δ ~3.8 ppm).
  • 13C^{13}\text{C} NMR : Peaks at δ 160–165 ppm confirm the triazole-pyrimidine fused system.
  • HRMS : Molecular ion [M+H]+^+ at m/z 255.0 (C7_7H6_6BrN4_4O) with isotopic patterns matching bromine.
  • FT-IR : Stretching vibrations for C-Br (~550 cm1^{-1}) and C-O-C (methoxy, ~1250 cm1^{-1}) .

Advanced: How can researchers resolve contradictory pharmacological data for triazolopyrimidine derivatives?

Discrepancies in biological activity (e.g., antibacterial vs. antitumor efficacy) often stem from substituent effects. For example, methoxy groups enhance solubility but may reduce membrane permeability. Systematic SAR studies using isosteric replacements (e.g., replacing methoxy with methylthio) and in vitro assays (e.g., MIC for antibacterial activity, MTT for cytotoxicity) clarify structure-activity relationships. Cross-validating results with orthogonal assays (e.g., flow cytometry for apoptosis) minimizes false positives .

Basic: What are standard protocols for evaluating the compound’s biological activity?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., Enterococcus faecium) with MIC values reported in µg/mL .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination after 48-hour exposure.
  • Antioxidant : DPPH radical scavenging assay, comparing % inhibition to ascorbic acid controls .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

The 6-bromo group acts as a leaving site in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Using Pd(PPh3_3)4_4/K2_2CO3_3 in THF/H2_2O (3:1) at 80°C, aryl boronic acids substitute bromine with >80% yield. Competing side reactions (e.g., debromination) are mitigated by rigorous degassing and anhydrous conditions. Post-reaction purity is confirmed via UPLC-MS .

Basic: What safety protocols are recommended for handling this compound?

  • Storage : Under argon at –20°C in amber vials to prevent photodegradation.
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical neutralization.
  • PPE : Nitrile gloves, lab coat, and fume hood use are mandatory due to potential irritant properties .

Advanced: What computational methods aid in predicting the compound’s binding affinity?

Molecular docking (AutoDock Vina) with target proteins (e.g., A2A adenosine receptor) using PDB structures (e.g., 4EIY) provides binding mode insights. DFT calculations (B3LYP/6-31G*) optimize geometry and HOMO-LUMO gaps, correlating electronic properties with bioactivity. MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes .

Basic: How is the compound’s purity validated before biological testing?

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (95:5 to 50:50), UV detection at 254 nm. Purity >95% is required.
  • Elemental Analysis : C, H, N content within ±0.4% of theoretical values.
  • Melting Point : Sharp range (e.g., 184–186°C) confirms crystallinity .

Advanced: What strategies address low solubility in pharmacological assays?

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug Design : Esterification of the methoxy group (e.g., acetyl) improves lipophilicity.
  • Nanoformulation : Encapsulation in PLGA nanoparticles enhances bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.